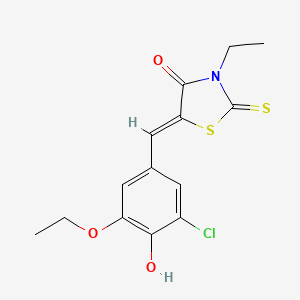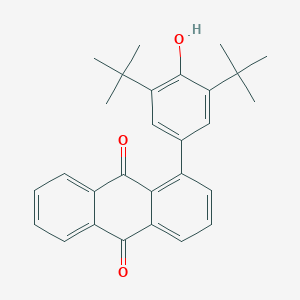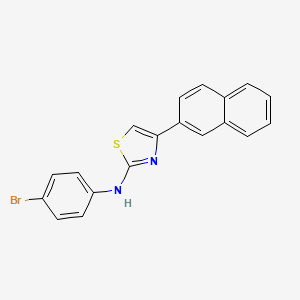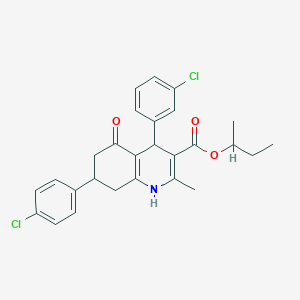![molecular formula C22H30Cl2N2O6S B5116029 3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]’ is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ‘SCP’ and is synthesized through a complex process involving multiple steps.
Mecanismo De Acción
The mechanism of action of SCP is not yet fully understood. However, it has been shown to interact with various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. SCP has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
SCP has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. SCP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of SCP is its excellent charge transport properties, making it a promising material for use in organic electronics. SCP also has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, the synthesis of SCP is complex and requires expertise in organic chemistry. SCP is also relatively expensive, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of SCP. One area of research is the development of new drugs based on the anti-inflammatory and anti-cancer properties of SCP. Another area of research is the use of SCP in the development of new materials for use in organic electronics. Finally, the mechanism of action of SCP is not yet fully understood, and further research is needed to fully elucidate its cellular pathways and enzymatic targets.
Conclusion:
In conclusion, ‘3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]’ is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SCP has excellent charge transport properties, making it a promising material for use in organic electronics. SCP also has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Further research is needed to fully elucidate the mechanism of action of SCP and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of SCP involves multiple steps that require expertise in organic chemistry. The first step involves the reaction of 2-chloro-4-nitrophenol with sodium hydroxide to form 2-chloro-4-nitrophenoxide. This intermediate is then reacted with 4,4'-dichlorodiphenyl sulfone to form 3,3'-dichloro-4,4'-dinitrodiphenyl sulfone. The final step involves the reduction of this intermediate using diisopropylamine and sodium borohydride to form SCP.
Aplicaciones Científicas De Investigación
SCP has been extensively studied for its potential applications in various fields. One of the major applications of SCP is in the field of organic electronics. SCP has been shown to have excellent charge transport properties, making it a promising material for use in organic solar cells and field-effect transistors. SCP has also been studied for its potential use in the development of new drugs. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-[2-chloro-4-[3-chloro-4-[3-(dimethylamino)-2-hydroxypropoxy]phenyl]sulfonylphenoxy]-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N2O6S/c1-25(2)11-15(27)13-31-21-7-5-17(9-19(21)23)33(29,30)18-6-8-22(20(24)10-18)32-14-16(28)12-26(3)4/h5-10,15-16,27-28H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODCNPPFMILXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(CN(C)C)O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[4-(phenyldiazenyl)-1,3-phenylene]di(2-furamide)](/img/structure/B5115954.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)


![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5115975.png)
![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)


![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)


![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)